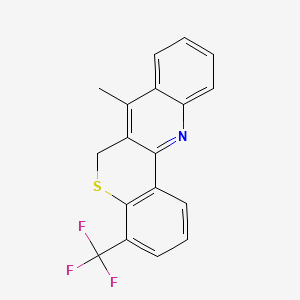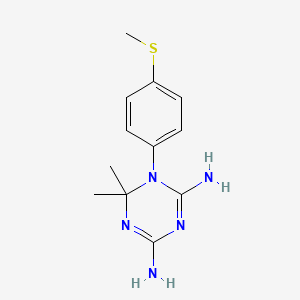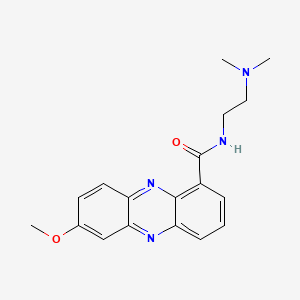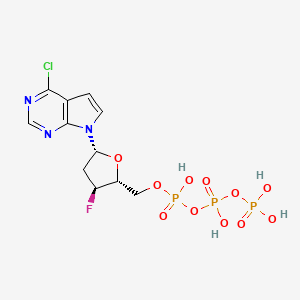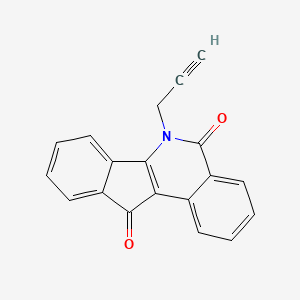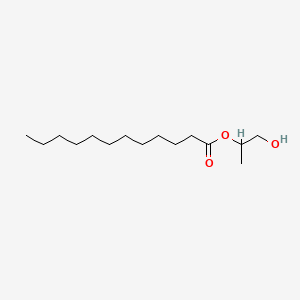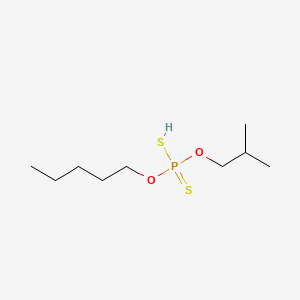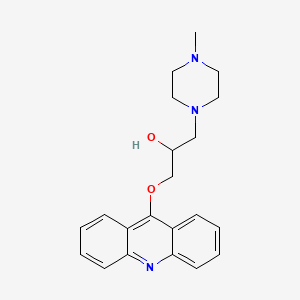
N-Phenylphosphoric triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenylphosphoric triamide is an organic compound with the molecular formula C6H10N3OP. It is a derivative of phosphoric triamide where one of the nitrogen atoms is bonded to a phenyl group. This compound is of significant interest due to its applications in various fields, including agriculture, medicine, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenylphosphoric triamide can be synthesized through several methods. One common approach involves the reaction of phenylamine (aniline) with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction typically proceeds under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Phenylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various phosphoric acid derivatives, amines, and substituted phenyl compounds .
Scientific Research Applications
N-Phenylphosphoric triamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in enzyme regulation.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Phenylphosphoric triamide involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can regulate various biochemical pathways, making it useful in both agricultural and medical applications .
Comparison with Similar Compounds
Similar Compounds
- N-Butylphosphoric triamide
- N-Isonicotinyl phosphoric triamide
- N-Nicotinyl phosphoric triamide
Uniqueness
N-Phenylphosphoric triamide is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to other phosphoric triamides. This uniqueness makes it particularly valuable in specific applications, such as enzyme inhibition and industrial processes .
Properties
CAS No. |
40249-62-5 |
|---|---|
Molecular Formula |
C6H10N3OP |
Molecular Weight |
171.14 g/mol |
IUPAC Name |
N-diaminophosphorylaniline |
InChI |
InChI=1S/C6H10N3OP/c7-11(8,10)9-6-4-2-1-3-5-6/h1-5H,(H5,7,8,9,10) |
InChI Key |
OMPVAQNHVHNJEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NP(=O)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


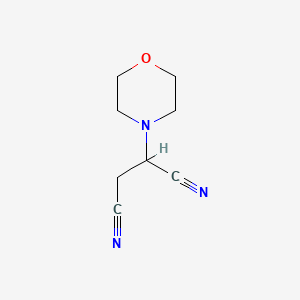
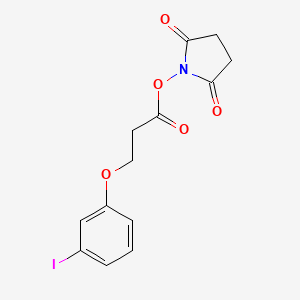
![4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide](/img/structure/B12812110.png)
